molecular formula C14H16NO6- B12361248 D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester

D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester

Cat. No.: B12361248
M. Wt: 294.28 g/mol
InChI Key: BGMCTGARFXPQML-LLVKDONJSA-M
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Description

Z-D-Glutamic acid 1-methyl ester: (Z-D-Glu-OMe) is a derivative of D-glutamic acid, where the amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is esterified with methanol. This compound is commonly used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Protection of the Amino Group: The amino group of D-glutamic acid is protected by reacting it with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction typically occurs in an organic solvent like dichloromethane or chloroform.

    Esterification of the Carboxyl Group: The protected D-glutamic acid is then esterified by reacting it with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of Z-D-Glu-OMe follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Z-D-Glu-OMe is widely used in peptide synthesis as a protected amino acid derivative. It facilitates the formation of peptide bonds without unwanted side reactions, making it valuable in the synthesis of complex peptides and proteins .

Biology: In biological research, Z-D-Glu-OMe is used to study enzyme-substrate interactions and protein folding. Its protected form allows for selective deprotection and modification, aiding in the investigation of protein structure and function .

Medicine: Z-D-Glu-OMe serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents. Its role in peptide synthesis is crucial for the development of peptide-based drugs .

Industry: In the chemical industry, Z-D-Glu-OMe is used in the production of fine chemicals and as a building block for more complex molecules. Its stability and reactivity make it suitable for large-scale industrial applications .

Mechanism of Action

Z-D-Glu-OMe exerts its effects primarily through its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The esterified carboxyl group enhances its solubility and reactivity in organic solvents, facilitating its use in peptide synthesis and other chemical reactions .

Comparison with Similar Compounds

Uniqueness: Z-D-Glu-OMe is unique due to its derivation from D-glutamic acid, which imparts different stereochemistry compared to its L-isomer. This difference in stereochemistry can influence the biological activity and reactivity of the compound, making it valuable in specific applications where the D-isomer is preferred .

Biological Activity

D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester is a derivative of D-glutamic acid, an amino acid that plays crucial roles in various biological processes, particularly in the central nervous system as a neurotransmitter. This compound has garnered attention due to its potential therapeutic applications and biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, pharmacological effects, and relevant case studies.

Synthesis and Characterization

The synthesis of D-Glutamic acid derivatives often involves the protection of functional groups to enhance stability and reactivity. The specific compound is synthesized through the esterification of D-glutamic acid with phenylmethoxycarbonyl chloride, followed by methylation. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Synthesis Overview

StepReagent/ProcessOutcome
1D-Glutamic acid + phenylmethoxycarbonyl chlorideFormation of protected intermediate
2Methylation with methyl iodideFormation of D-Glutamic acid N-[(phenylmethoxy)carbonyl]-, 1-methyl ester

Neurotransmitter Role

D-Glutamic acid is recognized for its role in neurotransmission, particularly within the context of NMDA (N-methyl-D-aspartate) receptors. Research indicates that D-glutamate can modulate synaptic activity and has implications in neurodevelopmental and neurodegenerative diseases. The compound's ability to act as an agonist at NMDA receptors suggests potential therapeutic applications in conditions such as schizophrenia and Alzheimer's disease .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various D-amino acid derivatives, including those related to D-glutamic acid. While specific data on the compound's antimicrobial efficacy is limited, related compounds have shown promising results against Gram-positive bacteria and fungi .

Antioxidant Activity

The antioxidant properties of amino acids are well-documented. Compounds derived from D-glutamic acid have been shown to exhibit varying degrees of antioxidant activity, which may contribute to their protective effects against oxidative stress in neuronal cells .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of D-glutamic acid derivatives in models of oxidative stress. The results indicated that these compounds could significantly reduce neuronal cell death induced by reactive oxygen species, highlighting their potential role as neuroprotective agents .

Case Study 2: Antimicrobial Testing

In another study, derivatives similar to D-Glutamic acid were tested for their antimicrobial properties against various pathogens. The findings revealed that certain modifications enhanced antibacterial activity, suggesting that structural changes can optimize biological efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of D-Glutamic acid derivatives is essential for optimizing their biological activity. Modifications at specific positions on the glutamic acid backbone can significantly influence receptor binding affinity and selectivity. For instance, variations in the side chain or modifications to the carboxylic group can alter interactions with NMDA receptors and other targets .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methylation at N1Increases receptor binding affinity
Phenyl substitutionEnhances lipophilicity and stability
Hydroxyl group additionImproves antioxidant properties

Properties

Molecular Formula

C14H16NO6-

Molecular Weight

294.28 g/mol

IUPAC Name

(4R)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17)/p-1/t11-/m1/s1

InChI Key

BGMCTGARFXPQML-LLVKDONJSA-M

Isomeric SMILES

COC(=O)[C@@H](CCC(=O)[O-])NC(=O)OCC1=CC=CC=C1

Canonical SMILES

COC(=O)C(CCC(=O)[O-])NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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